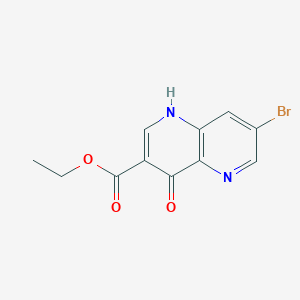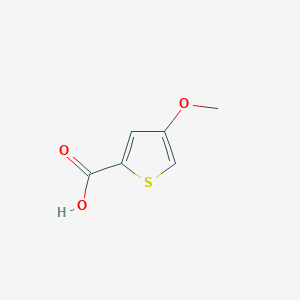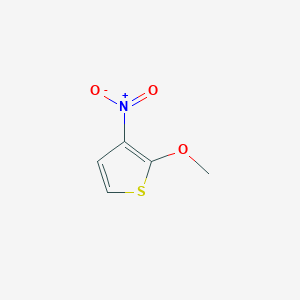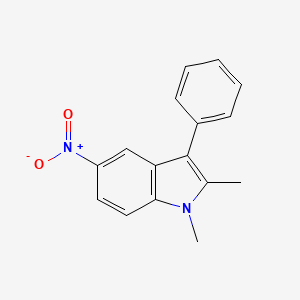
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It belongs to the class of compounds known as 1,5-naphthyridines, which are heterocycles that exhibit significant importance in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate consists of a 1,5-naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a bromine atom at the 7th position, an ethyl ester group at the 3rd position, and a carbonyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate are as follows :Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Bioactive Molecules
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate: is a valuable intermediate in medicinal chemistry. It’s used to synthesize a variety of bioactive molecules, particularly those with potential therapeutic effects against various diseases. The compound’s reactivity allows for the introduction of additional functional groups, aiding in the creation of molecules with desired biological activities .
Development of Antiviral Agents
The naphthyridine scaffold is known for its antiviral properties. Researchers utilize Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate to develop novel antiviral agents, especially targeting RNA viruses. By modifying the naphthyridine core, scientists aim to enhance the compound’s efficacy and selectivity towards viral enzymes .
Cancer Research: Targeting Kinase Inhibitors
In cancer research, this compound serves as a starting point for designing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting these enzymes, the synthesized derivatives can potentially stop or slow down the proliferation of cancer cells .
Neurodegenerative Diseases: Exploring Neuroprotective Effects
The compound’s derivatives are explored for their neuroprotective effects. Scientists are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s by preventing neuronal damage and improving cognitive functions .
Agricultural Chemistry: Pest Control Compounds
In the field of agricultural chemistry, derivatives of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate are being tested as pest control agents. Their ability to interfere with the life cycle of pests without harming crops makes them an attractive option for sustainable agriculture .
Material Science: Organic Light-Emitting Diodes (OLEDs)
The electronic properties of naphthyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs). Researchers are utilizing this compound to develop new materials that can emit light more efficiently, which is crucial for the advancement of display technologies .
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMKRSMALFJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541367 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
CAS RN |
64436-97-1 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)







![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)


